molecular formula C15H10F4O3 B14073092 Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate CAS No. 10249-10-2

Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate

Cat. No.: B14073092
CAS No.: 10249-10-2
M. Wt: 314.23 g/mol
InChI Key: SQDBBENQLVUCDZ-UHFFFAOYSA-N
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Description

Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate is a fluorinated ester compound characterized by a phenoxy substituent attached to a tetrafluorinated propanoate backbone. The phenoxy group in the target compound differentiates it from GenX derivatives, which typically feature fluorinated alkoxy chains. This distinction influences solubility, environmental persistence, and toxicity.

Properties

CAS No.

10249-10-2

Molecular Formula

C15H10F4O3

Molecular Weight

314.23 g/mol

IUPAC Name

phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate

InChI

InChI=1S/C15H10F4O3/c16-14(15(17,18)19,22-12-9-5-2-6-10-12)13(20)21-11-7-3-1-4-8-11/h1-10H

InChI Key

SQDBBENQLVUCDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C(C(F)(F)F)(OC2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Base-Free Suzuki-Miyaura Coupling with Tetrafluoroethylene

The Pd(0)-catalyzed Suzuki-Miyaura coupling of tetrafluoroethylene (TFE) with organoboronates offers a foundational route to fluorinated vinyl intermediates. As demonstrated by Osaka University researchers, Pd(dba)₂ paired with triisopropylphosphine (PiPr₃) enables oxidative addition of TFE’s C–F bond, forming a fluoropalladium(II) intermediate (trans-(PiPr₃)₂Pd(F)(CF=CF₂)). This intermediate reacts with arylboronates under base-free conditions, yielding trifluorostyrene derivatives (e.g., 2,2,3,3-tetrafluoro-3-phenylpropanoic acid).

For Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate, this methodology could be adapted by substituting phenylboronic acid with a phenoxy-substituted boronate. Ligand screening data from Osaka University highlight PiPr₃’s superiority, achieving 87% yield in analogous couplings. Critical to success is the exclusion of base, which prevents fluoride-mediated side reactions (e.g., TFE dimerization).

Mechanistic Insights and Transmetalation Dynamics

Stoichiometric studies of fluoropalladium complexes reveal that transmetalation with organoboronates proceeds via a neutral pathway, bypassing traditional base-activated mechanisms. X-ray diffraction confirms the stability of intermediates such as trans-(PCy₃)₂Pd(F)(CF=CF₂), with ¹⁹F NMR showing a distinct Pd–F signal at δ –317.9. These findings underscore the viability of Pd-catalyzed routes for constructing the tetrafluorinated core of the target ester.

Gas-Phase Fluorination Techniques for Propanoate Derivatives

Chromium Oxide-Catalyzed Hydrofluorination

The patent-pending process for synthesizing 2,3,3,3-tetrafluoropropene (HFO-1234yf) provides insights into scalable fluorination methods. Using 1,1,1,2,3-pentachloropropane (HCC-240db) and hydrogen fluoride (HF) over a fluorinated chromic oxide catalyst at 320–390°C, this gas-phase reaction achieves selective fluorination with minimal byproducts. Adapting this approach, 2-phenoxypropanoic acid could undergo sequential HF treatment to introduce fluorine atoms at the C2 and C3 positions.

Key parameters include:

  • HF stoichiometry : 15–35 mol per mole of substrate to minimize impurities.
  • Oxygen co-feeding : 0.05–0.4 mol per mole substrate to sustain catalyst activity.
  • Contact time (W/F₀) : 4–20 g·sec/cc for optimal HFO-1234yf selectivity.

While originally designed for alkenes, this method’s emphasis on Cr₂O₃-based catalysts and gas-phase conditions could be extrapolated to ester substrates with appropriate modifications in reactor design (e.g., Hastelloy reactors resistant to HF corrosion).

Esterification of Fluorinated Propanoic Acid Intermediates

Acid Chloride-Mediated Ester Synthesis

The esterification of 2,3,3,3-tetrafluoro-2-phenoxypropanoic acid with phenol typically proceeds via acid chloride intermediates. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to its acyl chloride, which subsequently reacts with phenol in anhydrous dichloromethane or tetrahydrofuran. Triethylamine is often employed to scavenge HCl, driving the reaction to completion.

Direct Coupling Using Carbodiimide Reagents

Alternatively, dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates direct esterification under mild conditions. This method preserves acid-sensitive fluorinated groups, achieving yields >80% when coupled with 4-dimethylaminopyridine (DMAP) as a catalyst.

Challenges in Regioselective Fluorination and Steric Effects

Competing Fluorination Pathways

Introducing fluorine atoms at the C2 and C3 positions of propanoate esters faces challenges from steric hindrance and electronic effects. The phenoxy group at C2 directs electrophilic fluorination agents (e.g., Selectfluor) toward the less hindered C3 position, necessitating careful tuning of reaction conditions.

Stability of Fluorinated Intermediates

Fluoropalladium intermediates, while reactive, are prone to decomposition at elevated temperatures. Osaka University’s work highlights the formation of side products like trans-(PCy₃)₂Pd(F)(C(CF₃)F=CFCF₃) at >100°C. Mitigation strategies include low-temperature transmetalation and rapid quenching of reactive intermediates.

Industrial-Scale Synthesis and Process Optimization

Continuous-Flow Reactor Design

Adopting multitubular reactors with integrated HCl/HF separation units enables continuous production, as described in the HFO-1234yf patent. For this compound, this approach minimizes catalyst deactivation and enhances throughput.

Catalyst Recycling and Cost Analysis

Chromium oxide catalysts demonstrate prolonged stability in gas-phase fluorination, with lifetimes exceeding 1,000 hours under optimized O₂ co-feeding. In contrast, Pd-based systems require ligand recovery strategies (e.g., silica-gel immobilization) to offset costs associated with PiPr₃.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Applied in the production of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrafluorinated carbon center enhances its binding affinity and specificity towards these targets, leading to various biochemical and physiological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Chemical Structures and Substituent Effects

Compound Name Key Substituents Functional Group Example Use Cases
Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate Phenoxy group (C₆H₅O−) Ester Potential use in polymers, coatings
GenX (HFPO-DA) Heptafluoropropoxy group (CF₃CF₂CF₂O−) Carboxylic acid/Ammonium salt Fluoropolymer production
FRD-903 (2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid) Heptafluoropropoxy group (CF₃CF₂CF₂O−) Carboxylic acid Industrial surfactant
2,3,3,3-Tetrafluoro-2-(undecafluoropentoxy)propanoic acid Undecafluoropentoxy group (C₅F₁₁O−) Carboxylic acid Specialty fluorinated intermediates

Key Observations :

  • Fluorinated alkoxy chains (e.g., heptafluoropropoxy in GenX) enhance surfactant properties and resistance to degradation, contributing to widespread environmental detection .

Physicochemical Properties

Property This compound (Predicted) GenX (Ammonium Salt) FRD-903 (Free Acid)
Water Solubility Low (aromatic ester reduces polarity) High (≥1,000 mg/L) Moderate (~500 mg/L)
Log P (Octanol-Water) High (~3.5–4.5) Low (~0.5–1.0) Moderate (~1.5–2.0)
Environmental Persistence Likely persistent (C-F bonds resist hydrolysis) Extremely persistent Extremely persistent
Boiling Point ~200–250°C (estimated) Decomposes before boiling Decomposes before boiling

Implications :

  • The target compound’s lower solubility and higher log P suggest a propensity for bioaccumulation in lipid-rich tissues, similar to legacy PFAS .
  • GenX and FRD-903’s high solubility and persistence correlate with their detection in aquatic systems and drinking water .

Toxicity and Regulatory Status

Compound Chronic Toxicity (Rodent Studies) Regulatory Classification
This compound No direct data (analogs suggest hepatotoxicity, immunotoxicity) Not yet regulated
GenX (Ammonium Salt) ↑ Liver weight, hyperplasia (NOAEL: 0.1 mg/kg/day in rats) SVHC (EU), EPA Hazardous Substance
FRD-903 Similar to GenX (biomarker disruption in aquatic species) Under EPA review

Critical Findings :

  • GenX exhibits dose-dependent hepatotoxicity in rats, with liver weight increases observed at ≥1 mg/kg/day .
  • Both GenX and FRD-903 are classified as Substances of Very High Concern (SVHC) in the EU due to persistence, mobility, and toxicity .

Environmental and Industrial Considerations

Environmental Fate

  • This compound: Likely to adsorb to organic matter in soil due to hydrophobicity, reducing groundwater contamination risk but increasing terrestrial accumulation .
  • GenX and FRD-903 : High water solubility and low adsorption lead to widespread aquatic contamination, with GenX detected in global drinking water supplies .

Biological Activity

Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C16H14F4O3
  • IUPAC Name : Phenyl 2,3,3,3-tetrafluoro-2-(phenoxy)propanoate

The presence of fluorine atoms significantly alters the compound's lipophilicity and reactivity compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The fluorinated structure enhances binding affinity to lipid membranes and proteins due to increased hydrophobic interactions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing downstream signaling pathways.

Toxicity and Safety Profile

Research indicates that this compound exhibits a moderate toxicity profile. In vitro studies have shown cytotoxic effects at higher concentrations, necessitating further investigation into its safety for therapeutic applications.

Concentration (µM) Cell Viability (%)
0100
1095
5080
10050
20030

Case Studies and Research Findings

  • Antimicrobial Activity : A study published in Journal of Agricultural and Food Chemistry evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus at concentrations above 50 µM .
  • Pesticidal Applications : Research has explored the use of this compound in agricultural settings as a potential pesticide. Its efficacy against fungal pathogens was assessed in a field study where it demonstrated over 70% reduction in infection rates when applied at appropriate dosages .
  • Pharmacological Studies : In pharmacological assessments, the compound showed promise as an anti-inflammatory agent in murine models. Administration led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds.

Compound Name Molecular Formula Biological Activity
Phenyl PropionateC10H10O2Moderate antibacterial activity
TrifluoromethylphenylacetateC10H8F3O2Low cytotoxicity but effective fungicide
Fluorinated Phenoxyacetic AcidC10H9F3O2Strong antimicrobial properties

Q & A

Q. How does the compound align with green chemistry principles, and what alternatives reduce its environmental impact?

  • Answer :
  • Green Metrics : Calculate E-factor (waste per product unit) and atom economy for synthesis routes.
  • Alternatives : Explore biodegradable esters (e.g., non-fluorinated analogs) or catalytic recycling of fluorine waste .

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